Piperidine, 1-trichloroacetyl-
Overview
Description
Piperidine, 1-trichloroacetyl- is a chemical compound with the molecular formula C7H10Cl3NO . It is a derivative of piperidine, where a trichloroacetyl group is attached to the nitrogen atom of the piperidine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chloroformylation Reaction: Piperidine can be reacted with trichloroacetyl chloride in the presence of a base such as triethylamine to form 1-trichloroacetyl-piperidine.
Nucleophilic Substitution: Piperidine can undergo nucleophilic substitution with trichloroacetyl chloride to yield the desired compound.
Industrial Production Methods: The industrial production of 1-trichloroacetyl-piperidine typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.
Types of Reactions:
Oxidation: Piperidine, 1-trichloroacetyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the trichloroacetyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the trichloroacetyl group.
Substitution Products: Derivatives where the trichloroacetyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: Piperidine, 1-trichloroacetyl- is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is utilized in the development of pharmaceuticals, including potential therapeutic agents.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which piperidine, 1-trichloroacetyl- exerts its effects involves its reactivity as an acylating agent. The trichloroacetyl group can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Piperidine: The parent compound without the trichloroacetyl group.
Trichloroacetic Acid: A related compound where the trichloroacetyl group is not attached to a nitrogen atom.
N-acyl Piperidines: Other derivatives of piperidine with different acyl groups.
Uniqueness: Piperidine, 1-trichloroacetyl- is unique due to its combination of the reactive trichloroacetyl group and the piperidine ring, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
2,2,2-trichloro-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUYGSEUCDFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177507 | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2296-53-9 | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002296539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,2-TRICHLOROACETYL)PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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